One primary method for synthesizing 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile is outlined in a patent describing the production of Janus kinase (JAK) inhibitors []. This method involves reacting two molar equivalents of a Baricitinib base with 1,5-naphthyldisulfonic acid in a suitable solvent or solvent mixture. This reaction yields the desired compound as a heminaphthyldisulfonate salt. Further research may explore alternative synthetic pathways to optimize production efficiency and cost-effectiveness.
The primary chemical reaction involving 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile documented in the provided literature is its use as a building block in synthesizing more complex molecules. Specifically, it serves as a crucial intermediate in the multi-step synthesis of Baricitinib []. This process likely involves further modifications of the molecule, including substitutions or ring formations, to achieve the desired final product.
The primary application of 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile, based on the reviewed literature, is its use as a key building block in the synthesis of Baricitinib []. Baricitinib is a selective and reversible JAK inhibitor that has demonstrated efficacy in treating rheumatoid arthritis, a chronic autoimmune disease. This highlights the potential of 2-(1-acetyl-3-hydroxyazetidin-3-yl)acetonitrile as a valuable intermediate in developing novel therapeutics for autoimmune disorders.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: